1H-indole-6-carbaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1H-indole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPBWOAEHQDXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378458 | |

| Record name | 1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-70-9 | |

| Record name | 1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-6-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Indole-6-carbaldehyde Scaffold

An In-Depth Technical Guide to 1H-indole-6-carbaldehyde: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic aromatic aldehyde that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. As a constitutional isomer of the more extensively studied 1H-indole-3-carbaldehyde, the 6-substituted variant offers a distinct substitution pattern that is crucial for the development of novel therapeutics, including kinase inhibitors and anti-cancer agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic characteristics of this compound. It critically examines the synthetic challenges associated with regioselective C6-formylation of the indole nucleus and outlines key strategies to achieve this transformation. Furthermore, this guide details the compound's characteristic reactivity and highlights its pivotal role as a precursor in the synthesis of high-value molecules for drug discovery and organic electronics. Safety and handling protocols are also provided for laboratory use.

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of this scaffold is a cornerstone of medicinal chemistry, with indole aldehydes serving as particularly valuable intermediates due to the versatile reactivity of the formyl group.[2] While electrophilic substitution of indole, such as in the Vilsmeier-Haack reaction, overwhelmingly favors the electron-rich C3 position to yield indole-3-carbaldehyde, functionalization at the benzene ring, specifically at the C6 position, is synthetically challenging.[3][4]

This inherent difficulty makes this compound a more specialized and often more valuable precursor. Its unique architecture allows for the exploration of chemical space inaccessible through the C3-isomer, leading to the development of molecules with distinct biological activities and material properties. This guide serves as a technical resource for researchers and drug development professionals aiming to leverage the unique chemical properties of this compound.

Molecular Structure and Physicochemical Properties

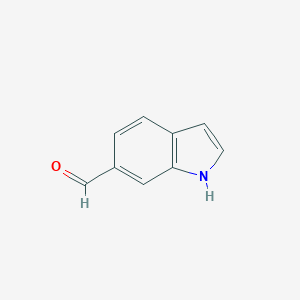

This compound is an aromatic heterocyclic compound consisting of a fused bicyclic structure of a benzene ring and a pyrrole ring, with a formyl group attached to position 6 of the benzene moiety.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 6-Formylindole, Indole-6-carboxaldehyde | [5][6] |

| CAS Number | 1196-70-9 | [5] |

| Molecular Formula | C₉H₇NO | [5] |

| Molecular Weight | 145.16 g/mol | [5][6] |

| Appearance | Yellow to orange-brown crystalline powder | [6] |

| Melting Point | 124-132 °C | [6] |

| SMILES | C1=CC(=CC2=C1C=CN2)C=O | [5][7] |

| InChI Key | VSPBWOAEHQDXRD-UHFFFAOYSA-N | [5] |

Spectroscopic and Analytical Characterization

While comprehensive, peer-reviewed spectral assignments for this compound are not widely available in the public domain, its structure allows for the prediction of key characteristic signals based on data from analogous compounds.[8][9]

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the key functional groups.

-

N-H Stretch: A moderate to sharp band around 3400-3300 cm⁻¹ corresponding to the pyrrole N-H stretching vibration.[9]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

-

Aldehyde C-H Stretch: Weak but sharp bands are anticipated in the 2850-2700 cm⁻¹ region.[9]

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the range of 1700-1670 cm⁻¹, typical for an aromatic aldehyde.

-

Aromatic C=C Stretch: Multiple bands of variable intensity are expected between 1600 cm⁻¹ and 1450 cm⁻¹.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each unique hydrogen atom.

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Aldehyde Proton (-CHO): A sharp singlet in the highly deshielded region of 9.9-10.1 ppm.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approx. 6.5-8.0 ppm). The H7 proton is expected to be a singlet or narrow doublet, while the H4 and H5 protons will likely appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho and meta relationships.

-

Pyrrole Protons: The H2 and H3 protons on the pyrrole ring will also resonate in the aromatic region, often appearing as triplets or multiplets due to coupling with each other and the N-H proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals.

-

Carbonyl Carbon (C=O): The most downfield signal, expected to appear in the 190-195 ppm range.

-

Aromatic and Pyrrole Carbons: The eight sp² carbons of the bicyclic ring system will resonate between approximately 100 ppm and 140 ppm.

Synthesis Strategies for Regioselective C6-Formylation

The direct formylation of unsubstituted indole is not a viable route to this compound due to the high nucleophilicity of the C3 position. Therefore, regioselective synthesis of the C6-isomer requires more sophisticated strategies, typically involving multi-step sequences or advanced C-H functionalization techniques.[3][4]

Causality of C3 vs. C6 Selectivity

The kinetic product of electrophilic attack on the indole ring is at the C3 position. The resulting intermediate (a Wheland-type intermediate) is stabilized because the positive charge is not localized on the nitrogen atom, thus preserving the aromaticity of the benzene ring. In contrast, attack at any position on the benzene moiety, including C6, disrupts the benzene aromaticity, leading to a higher activation energy barrier. Consequently, achieving C6-functionalization requires either blocking the C3 position or utilizing a starting material where the C6 position is pre-functionalized for conversion.

Synthetic Approach via Pre-functionalized Indoles

A common and reliable strategy is to begin with an indole derivative that already possesses a functional group at the C6 position, which can then be converted into a formyl group.

Caption: A generalized workflow for synthesizing this compound.

Protocol: Conceptual Synthesis from 6-Bromoindole

This protocol describes a well-established conceptual method. The direct conversion of 6-bromoindole to this compound can be achieved via a lithium-halogen exchange followed by quenching with a formylating agent.

-

Step 1: Protection of Indole Nitrogen (Optional but Recommended): To prevent deprotonation of the acidic N-H proton by the organolithium reagent, the indole nitrogen is often protected with a suitable group (e.g., Boc, SEM, or tosyl). This is a critical choice to ensure the subsequent step proceeds with high yield.

-

Step 2: Lithium-Halogen Exchange: The N-protected 6-bromoindole is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (Argon or Nitrogen). An organolithium reagent, such as n-butyllithium or t-butyllithium, is added dropwise. The organolithium reagent preferentially exchanges with the bromine atom over deprotonating other positions due to the kinetics of the exchange process at low temperatures.

-

Step 3: Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the newly formed 6-lithioindole species at -78 °C. The organolithium acts as a potent nucleophile, attacking the carbonyl carbon of DMF.

-

Step 4: Work-up and Deprotection: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). Following extraction and purification, the N-protecting group can be removed under appropriate conditions (e.g., TFA for Boc; TBAF for SEM) to yield the final product, this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three principal components: the pyrrole ring, the benzene ring, and the aldehyde functional group.

Caption: Key reaction pathways for this compound.

-

Reactions at the Aldehyde Group: The formyl group is the primary site for a wide array of transformations. It can be readily oxidized to the corresponding indole-6-carboxylic acid, reduced to indole-6-methanol, or serve as an electrophile in condensation reactions (e.g., Knoevenagel, Wittig) to form C=C bonds. It also undergoes nucleophilic addition with organometallic reagents and forms imines/hydrazones with primary amines/hydrazines.

-

Reactions at the Indole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.

-

Reactions on the Indole Ring: While the C3 position is the most reactive towards electrophiles in a standard indole, the presence of the electron-withdrawing aldehyde group at C6 deactivates the benzene ring slightly. Nonetheless, electrophilic substitution (e.g., halogenation, nitration) can occur, with the position of attack directed by the combined influence of the fused pyrrole ring and the C6-substituent.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of complex molecular targets. Its utility is particularly pronounced in fields where specific substitution patterns are required to achieve desired biological activity or material properties.

-

Pharmaceutical Synthesis: The compound is a documented reactant in the preparation of small molecule inhibitors for high-value biological targets.

-

Botulinum Neurotoxin (BoNT) Inhibitors: It serves as a precursor for analogs of inhibitors targeting the protease activity of botulinum neurotoxin serotype A, a critical area of research for developing countermeasures to botulism.[10]

-

Antitumor Agents: It is used in the synthesis of stilbene-based antitumor agents, where the indole moiety can contribute to target binding and overall pharmacological profile.[10]

-

Kinase Inhibitors: The indole scaffold is prevalent in kinase inhibitors.[11][12] The C6-substitution pattern allows for the synthesis of derivatives that can probe different regions of the ATP-binding pocket compared to C3-substituted isomers, potentially leading to improved selectivity and potency.

-

-

Materials Science: Its aromatic and heterocyclic nature makes it a useful building block in materials science.

-

Dyes and Pigments: The extended π-system of the indole ring can be further elaborated through reactions at the aldehyde to create organic dyes and pigments.[6]

-

Organic Electronics: Derivatives of indole-6-carbaldehyde are employed in the fabrication of materials for organic light-emitting diodes (OLEDs), contributing to the development of advanced display technologies.[6]

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

References

- Zhou, B., et al. (2019). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry.

- Li, P., et al. (2020). Regioselective C5−H Direct Iodination of Indoles. Supporting Information.

- Fatima, A., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Polycyclic Aromatic Compounds, 42(6), 3345-3367.

- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Supporting Information.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737).

- Al-Ostath, A., et al. (2023). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central.

- Bou-Hamdan, F., et al. (2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 23(11), 2947.

- Rochais, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12537-12547.

- ResearchGate. (n.d.). 1H NMR Data of Compounds 1−6 (in DMSO-d6, 500 MHz, δ ppm).

- Kirillov, N. F., et al. (2017). Regioselective Ru(ii)-catalyzed C–H alkenylation and annulation of indoles: a direct approach to fused lactone scaffolds. Organic & Biomolecular Chemistry, 15(41), 8754-8763.

- ResearchGate. (2023). Regioselective Synthesis of C6-alkylated Indoles Utilizing Electronic-Steric Effect Enabled by Imino Exchange and Phosphorus Ylides Addition.

- Organic Syntheses. (n.d.). Indole-3-aldehyde.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741.

- PubChem. (n.d.). 1H-Indole-6-carboxaldehyde.

- NIST. (n.d.). Indole-6-carboxaldehyde.

- Mevellec, L., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 15020-15058.

- Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8089.

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- PubChemLite. (n.d.). 1h-indole-6-carboxaldehyde (C9H7NO).

- Tona, R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14899-14972.

- ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids.

- de Sa Alves, F. R., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32931-32955.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]

- 3. scispace.com [scispace.com]

- 4. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - 1h-indole-6-carboxaldehyde (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1H-indole-6-carbaldehyde from simple precursors

An In-Depth Technical Guide to the Synthesis of 1H-indole-6-carbaldehyde from Simple Precursors

Abstract

This compound is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1][2] Its utility as a versatile building block stems from the reactive aldehyde group, which allows for a multitude of chemical transformations, and the indole core, a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of robust and scalable synthetic strategies for this compound, originating from simple, readily available precursors. We will dissect the causal mechanisms behind key synthetic choices, present detailed experimental protocols, and offer a comparative analysis of predominant methodologies, including de novo ring construction and late-stage functionalization, to empower researchers in drug discovery and chemical development.

Strategic Overview: Navigating the Synthesis of a C6-Substituted Indole

The synthesis of this compound presents a distinct regiochemical challenge. The inherent electronic properties of the indole nucleus dictate that electrophilic substitution overwhelmingly favors the C3 position, with C2 and C5 being secondary sites of reactivity.[3][4] Consequently, direct formylation of the parent indole scaffold at the C6 position is inefficient and not a synthetically viable route.

Therefore, effective strategies pivot away from direct C6-H activation on unsubstituted indole and instead focus on two primary paradigms:

-

De Novo Ring Synthesis: Constructing the indole core from an acyclic or benzene-based precursor that already contains the desired C6 substituent or its immediate precursor. This approach offers unparalleled control over regiochemistry.

-

Late-Stage Functionalization of a Pre-substituted Indole: Starting with an indole already bearing a functional group at the C6 position (e.g., a methyl or bromo group) and converting it into the target aldehyde in a subsequent step.

This guide will systematically explore the most authoritative and field-proven methods within these two strategic frameworks.

Caption: High-level overview of synthetic strategies.

Part I: De Novo Synthesis of the Indole Ring

Building the indole scaffold with the desired substitution pattern locked in from the start is the most reliable strategy. This avoids competing side reactions and complex purification challenges associated with direct formylation.

The Fischer Indole Synthesis

The Fischer synthesis is a cornerstone of indole chemistry, prized for its robustness and versatility.[5][6] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from a phenylhydrazine and a suitable aldehyde or ketone.

Causality and Strategic Choice: To synthesize a C6-substituted indole, the key is to begin with a para-substituted phenylhydrazine. For our target, this would be (4-formylphenyl)hydrazine or a protected analogue. The aldehyde or ketone partner determines the substitution at C2 and C3 of the indole. Using a simple carbonyl compound like pyruvic acid followed by decarboxylation yields an unsubstituted C2/C3 indole.[6] The acid catalyst facilitates the critical[7][7]-sigmatropic rearrangement that forms the C-C bond of the pyrrole ring.[5]

Caption: Mechanism of the Fischer indole synthesis.

Experimental Protocol: Synthesis via Fischer Indolization

This protocol is a representative example. The specific carbonyl partner and acid catalyst may be varied.

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-formylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete, as monitored by TLC.

-

Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, to the reaction mixture.

-

Heating: Heat the mixture to 80-100 °C. The reaction progress should be monitored by TLC. The cyclization is often accompanied by a color change.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize carefully with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

Extraction and Purification: The resulting precipitate (the indole-2-carboxylic acid intermediate) is collected by filtration. This intermediate is then heated above its melting point in a high-boiling solvent (like quinoline with copper powder) to induce decarboxylation. Alternatively, the crude product from the neutralized workup can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography to yield this compound.

The Reissert Indole Synthesis

The Reissert synthesis provides another powerful route, starting from an ortho-nitrotoluene derivative.[8][9] The synthesis involves the condensation with diethyl oxalate, followed by a reductive cyclization to form the indole core.

Causality and Strategic Choice: To target the C6 position, the required starting material is 4-methyl-3-nitrobenzaldehyde (or a protected version). The nitro group is essential as it is later reduced to the amine, which then cyclizes onto the adjacent carbonyl group generated from the oxalate. The choice of reducing agent is critical; zinc in acetic acid is commonly employed for this transformation.[8]

Caption: Workflow for the Reissert indole synthesis.

The Bartoli Indole Synthesis

The Bartoli synthesis is particularly effective for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[7][10][11] While not the most direct route to C6-substituted indoles, related strategies can be adapted, especially for azaindole analogues.[10][12] The reaction requires three equivalents of the Grignard reagent and is facilitated by a sterically bulky ortho substituent, which aids the key[7][7]-sigmatropic rearrangement.[10][12] Its inclusion here is for completeness, as it represents a major strategy in modern indole synthesis.

Part II: Late-Stage Functionalization

This approach is highly practical if a suitable 6-substituted indole is commercially available or easily synthesized. The strategy involves converting a robust functional group at the C6 position into the desired aldehyde.

Oxidation of 6-Hydroxymethylindole

This is arguably one of the most direct and efficient methods if 6-hydroxymethylindole is used as the precursor. The oxidation of a primary alcohol to an aldehyde is a classic and reliable transformation.

Causality and Strategic Choice: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation.[13] It is a heterogeneous reagent, which simplifies the reaction work-up, as the excess reagent and manganese byproducts can be removed by simple filtration. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM).

Experimental Protocol: Oxidation of 6-Hydroxymethylindole [13]

-

Reaction Setup: To a mechanically stirred solution of 6-hydroxymethylindole (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂, ~5-10 eq by weight).

-

Reaction Execution: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 18-24 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite or diatomaceous earth to remove the MnO₂. Wash the filter cake thoroughly with DCM and/or chloroform.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound, typically as a yellow solid. The product is often of high purity, but can be further purified by recrystallization if necessary.

Comparative Summary of Synthetic Routes

| Synthetic Route | Starting Precursor(s) | Key Transformation | Advantages | Disadvantages |

| Fischer Synthesis | (4-Formylphenyl)hydrazine, Carbonyl compound | Acid-catalyzed cyclization | Highly versatile, reliable, good control of substitution | Requires synthesis of the hydrazine precursor, can have harsh acidic conditions. |

| Reissert Synthesis | 4-Methyl-3-nitrobenzaldehyde, Diethyl oxalate | Reductive cyclization | Good yields, utilizes common starting materials | Multi-step process including a final decarboxylation step. |

| Oxidation | 6-Hydroxymethylindole | Alcohol oxidation with MnO₂ | High yield, clean reaction, simple work-up | Relies on the availability of the 6-hydroxymethylindole precursor. |

Conclusion

The synthesis of this compound is most effectively achieved through strategies that circumvent the challenge of direct C6-formylation of the indole core. For researchers seeking robust and scalable methods, de novo constructions such as the Fischer and Reissert indole syntheses offer excellent control over regiochemistry by building the heterocyclic ring from appropriately pre-functionalized benzene derivatives.

For applications where a suitable precursor is readily accessible, the oxidation of 6-hydroxymethylindole with manganese dioxide stands out as a superior late-stage functionalization method, characterized by its high efficiency, mild conditions, and operational simplicity.[13] The choice between these paradigms will ultimately depend on the availability of starting materials, desired scale, and the specific constraints of the overall research or development program.

References

- PrepChem. (n.d.). Synthesis of 6-formylindole. PrepChem.com. [Link]

- Grokipedia. (n.d.). Bartoli indole synthesis. Grokipedia. [Link]

- Organic Syntheses. (n.d.). Indole-3-aldehyde. Organic Syntheses Procedure. [Link]

- ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

- Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]

- ResearchGate. (n.d.). The Reimer–Tiemann Reaction.

- Wikipedia. (n.d.). Bartoli indole synthesis. Wikipedia. [Link]

- YouTube. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]

- Cambridge University Press. (n.d.). Reissert Indole Synthesis. [Link]

- Wikipedia. (n.d.). Reissert indole synthesis. Wikipedia. [Link]

- ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. [Link]

- Synfacts. (2014). The Bartoli Indole Synthesis. Thieme. [Link]

- ResearchGate. (2025). C6−H functionalization of indole of natural products.

- J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]

- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

- NIH National Library of Medicine. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)

- ResearchGate. (n.d.). Reissert indole synthesis.

- Frontiers. (n.d.). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. [Link]

- Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]

- ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis.

- PubChem. (n.d.). 1H-Indole-6-carboxaldehyde.

Sources

- 1. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-indole-6-carbaldehyde

Foreword: The Imperative of Spectroscopic Precision in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a cornerstone of innovation. Its presence in a multitude of biologically active compounds necessitates a profound understanding of its derivatives. 1H-indole-6-carbaldehyde serves as a critical building block in the synthesis of novel therapeutics. The unambiguous confirmation of its molecular structure is not merely an academic exercise; it is the foundation upon which all subsequent research, development, and clinical evaluation rests. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the definitive characterization of this key intermediate. Our approach moves beyond simple data reporting, delving into the causality behind the spectral features to empower researchers with the predictive and interpretive skills essential for their work.

Molecular Structure and Its Spectroscopic Implications

To interpret the spectroscopic data of this compound (Molecular Formula: C₉H₇NO, Molecular Weight: 145.16 g/mol [1][2]), we must first consider its constituent parts: a bicyclic indole ring system and an aldehyde functional group at the 6-position. The indole nucleus is composed of a benzene ring fused to a pyrrole ring. This architecture dictates the electronic environment of each atom, which in turn governs its interaction with various forms of electromagnetic radiation and its behavior in a mass spectrometer. The aldehyde group, being strongly electron-withdrawing, will significantly influence the chemical shifts of the protons and carbons on the fused benzene ring.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry provides two primary pieces of information essential for structural elucidation: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structural components. For this compound, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pathway

The EI mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) at m/z 145, confirming the molecular weight.[1][2] The fragmentation is dictated by the stability of the indole ring and the reactivity of the aldehyde group.

-

Molecular Ion (M⁺): The peak at m/z 145 corresponds to the intact molecule. Its relatively high intensity is characteristic of aromatic systems.

-

Loss of a Hydrogen Radical (M-1): A peak at m/z 144 arises from the loss of the aldehydic hydrogen, forming a stable acylium ion.[1]

-

Loss of Carbon Monoxide (M-29): The most characteristic fragmentation for aromatic aldehydes is the loss of the formyl group (-CHO) as a hydrogen radical followed by carbon monoxide, or directly as a CHO radical. This results in a strong peak at m/z 116 (145 - 29).[1][3] This fragment corresponds to the stable indole cation.

-

Further Fragmentation: The m/z 116 ion can further fragment by losing hydrogen cyanide (HCN), a characteristic fragmentation of the indole ring, to produce a peak at m/z 89 (116 - 27).[4][5]

Data Summary: Mass Spectrometry

| m/z (relative intensity) | Proposed Fragment | Formula | Notes |

| 145 | [M]⁺ | [C₉H₇NO]⁺ | Molecular Ion |

| 144 | [M-H]⁺ | [C₉H₆NO]⁺ | Loss of aldehydic hydrogen |

| 116 | [M-CHO]⁺ | [C₈H₆N]⁺ | Loss of the formyl group, characteristic of aldehydes |

| 89 | [M-CHO-HCN]⁺ | [C₇H₅]⁺ | Loss of hydrogen cyanide from the indole fragment |

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Acceleration: The resulting positively charged ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field (e.g., in a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Visualization: Fragmentation Workflow

Caption: Key fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).

Characteristic Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H bond of the indole, the C=O and C-H bonds of the aldehyde, and the various bonds of the aromatic system.

-

N-H Stretch: The pyrrole-like N-H group in the indole ring typically shows a single, sharp to moderately broad absorption band in the region of 3200-3500 cm⁻¹ .[6]

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings (both benzene and pyrrole moieties) appear just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.[7]

-

Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the C-H stretching of the aldehyde proton. This typically appears as a pair of weak to medium bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹ .[8][9] The presence of both peaks is strong evidence for an aldehyde.

-

Carbonyl (C=O) Stretch: This is expected to be one of the most intense bands in the spectrum. For an aromatic aldehyde, the C=O stretching vibration occurs in the range of 1685-1710 cm⁻¹ .[7] Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde.

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several bands of variable intensity in the 1475-1600 cm⁻¹ region.[8]

-

Fingerprint Region (< 1400 cm⁻¹): This region contains a complex series of absorptions resulting from C-H bending and C-C, C-N single bond stretching vibrations. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification.[10]

Data Summary: Infrared Spectroscopy

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3200-3500 | N-H Stretch | Indole N-H | Medium, Sharp |

| 3050-3150 | C-H Stretch | Aromatic C-H | Medium to Weak |

| 2820-2880 & 2720-2780 | C-H Stretch | Aldehyde C-H | Weak to Medium (2 bands) |

| 1685-1710 | C=O Stretch | Aromatic Aldehyde | Strong |

| 1475-1600 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) |

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol is self-validating as it requires a background scan to calibrate the instrument immediately prior to sample analysis, ensuring the removal of atmospheric (H₂O, CO₂) interferences.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: With the clean, empty crystal, run a background spectrum. This records the absorbance of the atmosphere and the instrument itself, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Sample Scan: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, multiplicities (splitting patterns), and integration of the signals, one can map out the complete proton and carbon framework.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is expected to show signals for seven distinct protons. A common solvent for this analysis is DMSO-d₆, which can solubilize the compound and allows for the observation of the exchangeable N-H proton.[14][15]

-

N-H Proton (H1): This proton, being attached to nitrogen, will appear as a broad singlet at a very downfield chemical shift, likely > 11.0 ppm . Its broadness is due to quadrupolar relaxation and potential hydrogen exchange.

-

Aldehyde Proton (-CHO): The proton on the aldehyde carbon is highly deshielded and will appear as a sharp singlet far downfield, typically between 9.8 and 10.1 ppm .

-

Aromatic Protons:

-

H7: This proton is ortho to the aldehyde group. The strong electron-withdrawing effect of the aldehyde will deshield it significantly, making it the most downfield of the aromatic protons. It will appear as a singlet or a narrowly split doublet, likely around 8.0-8.2 ppm .

-

H5: This proton is meta to the aldehyde group and will be less affected. It is ortho to H4. It is expected to appear as a doublet around 7.6-7.8 ppm .

-

H4: This proton is para to the aldehyde group and ortho to H5. It will appear as a doublet of doublets or a triplet, likely around 7.4-7.6 ppm .

-

H2 & H3: These protons are on the pyrrole ring. H3 is adjacent to the nitrogen, and H2 is adjacent to the fused ring junction. They often appear as a complex multiplet or two distinct signals, typically in the range of 6.5-7.5 ppm .

-

Data Summary: Predicted ¹H NMR (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | > 11.0 | br s | - | 1H |

| -CHO | 9.8 - 10.1 | s | - | 1H |

| H7 | 8.0 - 8.2 | s or d | ~1-2 Hz (meta) | 1H |

| H5 | 7.6 - 7.8 | d | ~8-9 Hz (ortho) | 1H |

| H4 | 7.4 - 7.6 | d | ~8-9 Hz (ortho) | 1H |

| H2 | 7.3 - 7.5 | t or m | ~2-3 Hz | 1H |

| H3 | 6.5 - 6.7 | t or m | ~2-3 Hz | 1H |

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded and will appear significantly downfield, > 190 ppm .

-

Aromatic Carbons: The eight carbons of the indole ring will appear in the typical aromatic region of 100-140 ppm . The carbon attached to the aldehyde group (C6) and the carbons at the ring fusion (C3a, C7a) will be the most downfield in this region. Carbons attached to nitrogen (C2, C7a) will also show distinct shifts.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm. Many deuterated solvents are available with TMS already added.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity across the sample.

-

¹H Spectrum Acquisition:

-

Acquire a standard one-pulse ¹H experiment.

-

Set appropriate parameters: spectral width (~16 ppm), acquisition time (~2-4 seconds), relaxation delay (1-5 seconds), and number of scans (typically 8-16 for good signal-to-noise).

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30). This removes C-H coupling, resulting in a single sharp peak for each unique carbon.

-

Set appropriate parameters: spectral width (~240 ppm), a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of ~2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

-

Visualization: Molecular Numbering for NMR Assignment

Caption: IUPAC numbering scheme for this compound used for NMR peak assignment.

Integrated Spectroscopic Workflow: A Self-Validating Approach

No single technique provides a complete picture. True structural confirmation comes from the synergistic integration of all three methods. The following workflow ensures a self-validating system where the results of one technique corroborate the others.

Caption: Workflow for integrated spectroscopic analysis of this compound.

Conclusion

The spectroscopic profile of this compound is distinct and readily interpretable when approached systematically. Mass spectrometry confirms its molecular weight (145 g/mol ) and reveals characteristic losses of the formyl group (m/z 116) and subsequent HCN (m/z 89). Infrared spectroscopy provides unambiguous evidence of key functional groups: the indole N-H stretch (~3300 cm⁻¹), the dual aldehyde C-H stretches (~2850, 2750 cm⁻¹), and the strong aromatic aldehyde C=O stretch (~1700 cm⁻¹). Finally, NMR spectroscopy, through a predictive analysis, maps the complete atomic framework, with diagnostic downfield signals for the aldehyde proton (~10 ppm) and the N-H proton (>11 ppm). By integrating these techniques as described, researchers and drug development professionals can achieve unequivocal structural confirmation, ensuring the integrity and validity of their scientific endeavors.

References

- PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

- Royal Society of Chemistry. (n.d.). Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.

- ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ).

- NIST. (n.d.). Indole-6-carboxaldehyde. NIST Chemistry WebBook.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737).

- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.

- PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information.

- ResearchGate. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition.

- Scribd. (n.d.). Typical Infrared Absorption Frequencies.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry.

- NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook.

- Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.

- REALAB LLC. (n.d.). This compound.

- PubChemLite. (n.d.). 1h-indole-6-carboxaldehyde (C9H7NO).

- PubChem. (n.d.). 6-Hydroxy-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information.

- NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook.

- De Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Note: This is a general reference, specific URL not applicable for a book chapter).

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

- El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives.

Sources

- 1. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-6-carboxaldehyde [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. eng.uc.edu [eng.uc.edu]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. Indole-5-carboxaldehyde(1196-69-6) 1H NMR spectrum [chemicalbook.com]

- 12. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Indole-5-carboxaldehyde(1196-69-6) 13C NMR [m.chemicalbook.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. chem.washington.edu [chem.washington.edu]

The Indole-6-Carboxaldehyde Scaffold: A Cornerstone in Modern Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Among the various substituted indoles, the indole-6-carboxaldehyde framework has emerged as a particularly versatile and valuable building block in the design and synthesis of novel therapeutic agents and chemical probes.[3] This technical guide provides a comprehensive overview of the biological significance of the indole-6-carboxaldehyde scaffold, delving into its synthetic accessibility, diverse pharmacological applications, and its role as a key intermediate in the development of targeted therapies. We will explore its influence on key signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of the Indole-6-Carboxaldehyde Moiety

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in biologically active molecules, from the essential amino acid tryptophan to potent alkaloids.[4] The unique electronic properties of the indole nucleus allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal foundation for drug design. The introduction of a carboxaldehyde group at the C6 position of the indole ring provides a crucial chemical handle for further synthetic modifications, allowing for the construction of diverse molecular architectures with a wide range of biological functions.[3] This strategic placement of the aldehyde group allows for facile derivatization through reactions such as condensation, oxidation, and reduction, paving the way for the synthesis of libraries of compounds for high-throughput screening.

Indole-6-carboxaldehyde itself has been identified as a derivative of the brown algae Sargassum thunbergii and has demonstrated protective effects against oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis in skeletal myoblasts.[5][6] However, its primary significance lies in its role as a versatile precursor for a multitude of bioactive molecules.[3][7]

Synthetic Strategies for Accessing the Indole-6-Carboxaldehyde Scaffold

The utility of indole-6-carboxaldehyde as a synthetic intermediate necessitates efficient and scalable synthetic routes. While various methods for the formylation of indoles exist, direct formylation at the C6 position can be challenging due to the preferential electrophilic substitution at the C3 position. A common strategy involves the use of a starting material that directs formylation to the desired position or the conversion of a pre-existing functional group at the C6 position into an aldehyde.

Experimental Protocol: Synthesis of Indole-6-Carboxaldehyde from 6-Cyanoindole

This protocol outlines a reliable method for the synthesis of indole-6-carboxaldehyde from the commercially available 6-cyanoindole via a reduction reaction.

Materials:

-

6-Cyanoindole

-

Sodium hypophosphite

-

Raney nickel catalyst

-

Water

-

Acetic acid

-

Pyridine

-

Ethyl acetate

-

Sodium sulfate

-

Diatomaceous earth

Procedure:

-

In a round-bottom flask, dissolve 15.0 g of 6-cyanoindole and 90 g of sodium hypophosphite in a solvent mixture of 326 mL of water, 326 mL of acetic acid, and 652 mL of pyridine.

-

Carefully add Raney nickel catalyst to the reaction mixture.

-

Stir the reaction mixture at 45°C for 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.

-

Extract the filtrate with ethyl acetate (3 x 500 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The residue can be further purified by crystallization from a suitable solvent system like dichloromethane and hexane to yield pure indole-6-carboxaldehyde.

The Indole-6-Carboxaldehyde Scaffold in Anticancer Drug Discovery

The indole scaffold is a prominent feature in numerous anticancer agents, both natural and synthetic.[5][8] Derivatives of indole-6-carboxaldehyde have been extensively investigated as inhibitors of key signaling pathways involved in cancer progression, such as those mediated by protein kinases.[9][10]

Targeting Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[11][12] The indole-6-carboxaldehyde scaffold has served as a template for the design of potent RTK inhibitors.

A recent study detailed the synthesis of novel indole-6-carboxylate ester derivatives, which were further modified to yield hydrazine-1-carbothioamides and oxadiazoles.[11][12] These compounds were designed to mimic the pharmacophoric features of known EGFR and VEGFR-2 inhibitors.[11][12] Notably, specific derivatives demonstrated significant cytotoxic effects against various cancer cell lines and were shown to inhibit the enzymatic activity of EGFR and VEGFR-2.[11][12]

Figure 1: Simplified signaling pathways of EGFR and VEGFR-2 and the inhibitory action of indole-6-carboxaldehyde derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of indole-6-carboxaldehyde derivatives against a specific protein kinase, such as EGFR or VEGFR-2.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled for detection via luminescence/fluorescence

-

Indole-6-carboxaldehyde derivative (test compound)

-

Positive control inhibitor (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2)

-

Kinase reaction buffer

-

Stop solution (e.g., EDTA solution)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ Kinase Assay kit for luminescence-based assay)

Procedure:

-

Prepare a series of dilutions of the indole-6-carboxaldehyde derivative and the positive control inhibitor in the appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase reaction buffer, the kinase, and the test compound or control at various concentrations.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Quantify the kinase activity. For a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unreacted [γ-³²P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For a luminescence-based assay, follow the manufacturer's protocol to measure the amount of ADP produced.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Representative Anticancer Activity of Indole-6-Carboxaldehyde Derivatives

| Derivative Class | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydrazine-1-carbothioamide | EGFR | HepG2 | Data not specified | [11][12] |

| Oxadiazole | VEGFR-2 | HCT-116 | Data not specified | [11][12] |

| Arylsulfonylhydrazide | Not specified | MCF-7 | 13.2 | [13] |

| Arylsulfonylhydrazide | Not specified | MDA-MB-468 | 8.2 | [13] |

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. The indole-6-carboxaldehyde scaffold has been utilized to develop modulators of critical inflammatory signaling pathways.

Targeting the STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.[14] While crucial for host defense, aberrant STING activation can lead to autoinflammatory diseases.[14] Recently, novel indole derivatives have been developed as inhibitors of STING-dependent inflammation.[14][15] These compounds have been shown to reduce the production of inflammatory cytokines in both human and mouse cells and attenuate pathological features in animal models of autoinflammatory disease.[14]

Figure 2: The cGAS-STING signaling pathway and the inhibitory point of action for novel indole derivatives.

Applications in Neurodegenerative Disease Research

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons.[16][17] The indole scaffold is a key component of many compounds being investigated for the treatment of these devastating disorders.[1][18] Derivatives of indole-6-carboxaldehyde are being explored for their potential to modulate pathways involved in neuroinflammation and neuronal cell death.[3]

A study on novel indole-based compounds, synthesized from indole-3-carboxaldehyde, demonstrated their potential as multi-target-directed ligands for Alzheimer's disease.[19] These compounds exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[19] Furthermore, some derivatives were found to inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease, and reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β in microglia.[19]

The Indole-6-Carboxaldehyde Scaffold in Chemical Biology

Beyond its therapeutic applications, the indole-6-carboxaldehyde scaffold is a valuable tool in chemical biology, particularly in the development of fluorescent probes for cellular imaging.[3] The indole ring possesses intrinsic fluorescent properties that can be modulated by the introduction of various functional groups.[20][21]

The aldehyde functionality of indole-6-carboxaldehyde provides a convenient point of attachment for fluorophores or for the construction of "turn-on" fluorescent sensors. These probes can be designed to selectively respond to the presence of specific ions, reactive oxygen species, or other biologically relevant molecules, allowing for their visualization within living cells and organisms.[20][21]

Sources

- 1. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [ouci.dntb.gov.ua]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. goldbio.com [goldbio.com]

- 8. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 11. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of indole derivatives as inhibitors targeting STING-dependent inflammation. | Semantic Scholar [semanticscholar.org]

- 16. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

The Indole-6-Carboxaldehyde Moiety: A Privileged Scaffold in Natural Products and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Indole-6-Carboxaldehyde Core

The indole nucleus is a cornerstone in the architecture of a vast number of natural products and synthetic compounds of significant biological importance.[1][2][3][4] Its versatile structure has been a fertile ground for the discovery of therapeutic agents with a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] While much attention has been focused on substitutions at the C2, C3, and N1 positions of the indole ring, the unique substitution pattern at the C6 position, particularly with a carboxaldehyde group, has given rise to a class of compounds with distinct and compelling biological profiles. This guide provides a comprehensive technical overview of natural products containing the indole-6-carboxaldehyde moiety, delving into their natural sources, biosynthesis, chemical synthesis, and burgeoning therapeutic potential. For drug development professionals, this document aims to illuminate the rationale behind experimental designs and highlight the opportunities and challenges in harnessing this scaffold for novel therapeutics.

Natural Sources and Isolation: Unearthing Nature's Indole-6-Carboxaldehyde Arsenal

The indole-6-carboxaldehyde moiety, while not as widespread as other indole substitution patterns, has been identified in natural products from diverse biological origins, most notably from marine organisms. A prime example is its isolation from the marine brown algae Sargassum thunbergii.[8] The isolation of such compounds typically involves a multi-step process designed to carefully extract and purify the target molecule from a complex biological matrix.

Illustrative Isolation Workflow

The isolation of indole-6-carboxaldehyde from a natural source like Sargassum thunbergii serves as a practical example of the meticulous processes involved in natural product chemistry. The causality behind each step is crucial for maximizing yield and purity.

Caption: A generalized workflow for the isolation and characterization of indole-6-carboxaldehyde from a natural source.

Biosynthesis: Nature's Intricate Assembly Line

The biosynthesis of indole-containing natural products is a testament to the elegance of enzymatic catalysis. While the specific biosynthetic pathway for many indole-6-carboxaldehyde-containing natural products is still under active investigation, it is understood that they originate from the amino acid L-tryptophan.[9] The formation of the indole-6-carboxaldehyde moiety likely involves a series of enzymatic modifications to the indole ring, including hydroxylation and subsequent oxidation to the aldehyde.

In the plant kingdom, for instance, in Arabidopsis thaliana, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via indole-3-acetaldoxime and indole-3-acetonitrile intermediates.[10] While this pathway concerns the 3-substituted isomer, it provides a conceptual framework for the enzymatic logic that could be at play in the formation of 6-substituted indoles. The biosynthesis of fungal indole alkaloids also showcases a diverse array of enzymatic reactions that modify the indole ring, often involving non-ribosomal peptide synthetases (NRPSs) and various tailoring enzymes.[9]

Chemical Synthesis: Constructing the Indole-6-Carboxaldehyde Core

The chemical synthesis of indole-6-carboxaldehyde and its derivatives is a critical aspect of their study, enabling access to larger quantities of material for biological evaluation and facilitating the creation of novel analogs for structure-activity relationship (SAR) studies. A common synthetic route involves the formylation of an appropriately substituted indole precursor.

Representative Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. While it typically favors formylation at the C3 position, strategic use of protecting groups and specific reaction conditions can achieve formylation at other positions. A more direct approach to indole-6-carboxaldehyde involves starting with a pre-functionalized benzene ring that is then used to construct the indole nucleus, for example, through a Fischer indole synthesis.

A general procedure for the synthesis of indole-6-carboxaldehyde can also be achieved from 6-cyanoindole through a reduction reaction.[11]

Step-by-Step Synthesis of Indole-6-carboxaldehyde from 6-Cyanoindole:

-

Dissolution: Dissolve 6-cyanoindole and sodium hypophosphite in a solvent mixture of water, acetic acid, and pyridine.

-

Catalyst Addition: Add Raney nickel catalyst to the solution.

-

Reaction: Stir the reaction mixture at 45°C for 45 minutes.

-

Workup: Upon completion, filter the reaction mixture through diatomaceous earth.

-

Extraction: Extract the filtrate with ethyl acetate.

-

Drying and Concentration: Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: Crystallize the residue from a solvent mixture of dichloromethane and hexane to yield the target product, indole-6-carboxaldehyde.[11]

This method provides a reliable route to indole-6-carboxaldehyde, a key building block for the synthesis of more complex derivatives.[12]

Biological Activities and Therapeutic Potential: A Scaffold of Diverse Action

The indole-6-carboxaldehyde moiety has been implicated in a range of biological activities, making it a scaffold of considerable interest in drug discovery.

Anticancer and Antitumor Activity

Indole derivatives are well-represented in the landscape of anticancer drug discovery.[7][13] The indole-6-carboxaldehyde scaffold serves as a key intermediate in the synthesis of stilbene-based antitumor agents.[14] Furthermore, derivatives of indole-6-carboxaldehyde have been shown to inhibit the expression and secretion of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in tumor invasion and metastasis.[15] This inhibition is mediated through the suppression of the MAPK and NF-κB signaling pathways.[15]

Caption: Inhibition of MMP-9 expression by indole-6-carboxaldehyde via suppression of MAPK and NF-κB pathways.

Immunomodulatory Effects

Indole-6-carboxaldehyde isolated from Sargassum thunbergii has demonstrated immunostimulatory properties in RAW 264.7 macrophages.[8] It was observed to increase the phagocytic activity of these immune cells and promote the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[8] This activity is thought to be mediated through the TLR4/NF-κB signaling pathway, suggesting its potential in modulating the innate immune response.[8]

Antimicrobial and Antifungal Activities

The indole nucleus is a common feature in many antimicrobial agents.[16][17][18] An indole carbaldehyde obtained from the endophytic fungus E. chevaleri KUFA 0006 exhibited inhibitory activity against S. aureus biofilm formation.[19] This highlights the potential of indole-6-carboxaldehyde derivatives in combating bacterial infections, particularly those involving biofilms, which are notoriously difficult to treat.

Antioxidant and Cytoprotective Properties

Indole-6-carboxaldehyde has also been shown to possess antioxidant properties. It can protect Chinese hamster lung fibroblasts from oxidative stress-induced cellular damage.[20] This protective effect is mediated through the activation of the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[20]

Quantitative Data Summary

To provide a clear comparison of the biological activities of various indole derivatives, the following table summarizes key quantitative data from the literature.

| Compound/Derivative | Biological Activity | Assay System | Quantitative Measure | Reference |

| Indole-6-carboxaldehyde | Immunomodulatory | RAW 264.7 macrophages | Increased phagocytosis and cytokine expression | [8] |

| Indole-6-carboxaldehyde | Anti-metastatic | HT1080 human fibrosarcoma cells | Inhibition of MMP-9 expression | [15] |

| Indole carbaldehyde (from E. chevaleri) | Antibiofilm | S. aureus ATCC 2592 | Inhibition of biofilm settlement | [19] |

| Indole-6-carboxaldehyde | Antioxidant | V79-4 Chinese hamster lung fibroblasts | Protection against H2O2-induced cytotoxicity | [20] |

Challenges and Future Directions in Drug Development

While the indole-6-carboxaldehyde scaffold holds considerable promise, several challenges must be addressed in the development of therapeutic agents based on this moiety. These include optimizing pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. Medicinal chemistry efforts will be crucial in designing and synthesizing derivatives with improved drug-like properties while maintaining or enhancing their biological activity.

Future research should focus on:

-

Elucidating Biosynthetic Pathways: A deeper understanding of the biosynthesis of these natural products could open up avenues for their biotechnological production.

-

Mechanism of Action Studies: Detailed investigations into the molecular targets and mechanisms of action of indole-6-carboxaldehyde-containing compounds will be essential for their rational development as drugs.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indole-6-carboxaldehyde scaffold will help to identify the key structural features responsible for its biological activity and to develop more potent and selective compounds.

Experimental Protocols

Protocol 1: Synthesis of an Indole-6-Carboxaldehyde Derivative (Illustrative)

This protocol describes a general method for the synthesis of a Schiff base derivative of indole-6-carboxaldehyde, a common strategy for modifying the aldehyde group and exploring its impact on biological activity.

-

Reactant Preparation: In a round-bottom flask, dissolve indole-6-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Amine Addition: To this solution, add a primary amine (1 equivalent).

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

-

Reaction: Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Assessment of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Seed cancer cells (e.g., HT1080) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the indole-6-carboxaldehyde derivative in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion